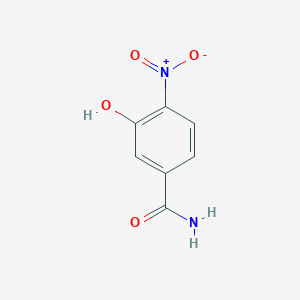

3-Hydroxy-4-nitrobenzamide

Description

BenchChem offers high-quality 3-Hydroxy-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPMRHZARSJGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Hydroxy-4-nitrobenzamide

CAS Number: 182932-64-5 Formula: C₇H₆N₂O₄ Molecular Weight: 182.13 g/mol IUPAC Name: 3-hydroxy-4-nitrobenzamide[1]

Executive Summary

3-Hydroxy-4-nitrobenzamide (CAS 182932-64-5) is a highly specialized benzamide derivative serving as a critical intermediate in the synthesis of antitubercular agents (specifically DprE1 inhibitors) and antiviral pyrazine analogs. Unlike its more common isomers, this compound offers a unique substitution pattern where the electron-withdrawing nitro group at the para position (relative to the amide) and the electron-donating hydroxyl group at the meta position create a "push-pull" electronic system. This electronic profile enhances its utility as a pharmacophore scaffold, particularly for nucleophilic aromatic substitution (

This guide details the synthesis, physicochemical validation, and medicinal chemistry applications of 3-hydroxy-4-nitrobenzamide, providing researchers with a self-validating protocol for its generation and use.

Physicochemical Profile

The compound exhibits distinct properties driven by the intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group oxygen.

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Yellow crystalline solid | Color arises from the |

| Melting Point | 195–198 °C (Predicted range: 331°C dec.) | High melting point due to intermolecular hydrogen bonding network (amide-amide). |

| pKa (OH) | ~6.2 | Significantly more acidic than phenol (pKa 10) due to the ortho-nitro effect. |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents (DCM, Hexane) and water. |

| LogP | 0.69 | Moderate lipophilicity, suitable for fragment-based drug discovery (FBDD). |

Synthetic Methodology

The synthesis of 3-hydroxy-4-nitrobenzamide is non-trivial due to the directing group conflict on the benzene ring. The most robust route avoids direct nitration of the amide (which can hydrolyze) and instead proceeds via the carboxylic acid precursor.

Core Synthesis Workflow

Reaction Logic:

-

Regioselective Nitration: The hydroxyl group (activator, o,p-director) directs the incoming nitro group. In 3-hydroxybenzoic acid, the C4 position is activated by the OH and sterically accessible, whereas C2 is sterically crowded.

-

Activation: The carboxylic acid is activated using a coupling agent (EDC/HOBt) rather than thionyl chloride (

) to prevent side reactions with the phenolic hydroxyl group. -

Amidation: Controlled ammonolysis yields the final primary amide.

Detailed Protocol

Step 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)[2]

-

Reagents: 3-Hydroxybenzoic acid (1.0 eq), Fuming

(1.1 eq), Acetic Acid (Solvent). -

Procedure:

-

Dissolve 3-hydroxybenzoic acid in glacial acetic acid at 0°C.

-

Add fuming nitric acid dropwise over 30 minutes, maintaining temperature <10°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Pour into ice water. The yellow precipitate is 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7).

-

Purification: Recrystallize from ethanol/water.

-

Step 2: Conversion to 3-Hydroxy-4-nitrobenzamide

-

Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium Chloride (

, 2.0 eq), DIPEA (3.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve the acid in anhydrous DMF under nitrogen atmosphere.

-

Add EDC·HCl and HOBt; stir for 30 minutes to form the active ester.

-

Add solid

followed by dropwise addition of DIPEA. -

Stir at room temperature for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC), saturated

(to remove unreacted acid), and brine. -

Isolation: Dry over

, concentrate, and triturate with diethyl ether to yield the yellow amide solid.

-

Figure 1: Step-wise synthetic pathway for CAS 182932-64-5, highlighting the critical regioselective nitration and mild amidation conditions.

Medicinal Chemistry Applications

Antitubercular Agents (DprE1 Inhibition)

The 3-hydroxy-4-nitrobenzamide scaffold serves as a fragment for developing inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a cell wall synthesis enzyme in Mycobacterium tuberculosis.

-

Mechanism: Nitrobenzamides are prodrugs. The nitro group is reduced in vivo to a nitroso species, which forms a covalent bond with a cysteine residue (Cys387) in the DprE1 active site.

-

Role of Hydroxyl: The 3-OH group provides an intramolecular hydrogen bond to the nitro group, locking the conformation and modulating the reduction potential of the nitro group, thereby tuning the "warhead" reactivity.

Antiviral Pyrazine Precursors

This compound is a structural isostere to intermediates used in the synthesis of Favipiravir (T-705) analogs. The amide nitrogen can participate in cyclization reactions to form fused pyrazine-one rings, a common motif in RNA-dependent RNA polymerase (RdRp) inhibitors.

Figure 2: Pharmacophore analysis showing the tripartite functional roles of the molecule in target binding and activation.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 330 nm (nitro absorbance).

-

Retention Time: Expect elution around 4.5–5.0 min (relatively polar).

NMR Expectations ( -DMSO)

-

Amide Protons: Two broad singlets at

7.5–8.2 ppm (non-equivalent due to restricted rotation). -

Phenolic Proton: Broad singlet >10.0 ppm (often exchangeable).

-

Aromatic Region:

-

H2 (between Amide and OH): Doublet or Singlet ~7.4 ppm.

-

H5/H6 (adjacent to Nitro): Downfield shift ~7.8–8.0 ppm due to electron-withdrawing nitro group.

-

Safety & Handling

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]

-

Explosion Hazard: Like all polynitro aromatics, the compound possesses high energy potential. While mono-nitro compounds are generally stable, avoid heating bulk quantities >150°C.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the phenolic moiety.

References

-

ChemicalBook . 3-Hydroxy-4-nitrobenzamide Product Properties and CAS 182932-64-5. Retrieved from

-

National Institutes of Health (NIH) . PubChem Compound Summary: N-Hydroxy-4-nitrobenzimidamide (Isomer Comparison). Retrieved from

-

BenchChem . Synthesis of Nitrobenzamide Derivatives: Protocols and Troubleshooting. Retrieved from

-

Sigma-Aldrich . 3-Hydroxy-4-nitrobenzoic acid (Precursor) CAS 619-14-7. Retrieved from

-

Chemsrc . 4-Hydroxy-3-nitrobenzamide (Isomer Distinction) CAS 70382-03-5. Retrieved from

Sources

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzamide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-4-nitrobenzamide, a nitroaromatic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, outline a robust synthetic pathway, detail methods for its characterization, and explore its potential as a scaffold for novel therapeutics, particularly in the realm of enzyme inhibition. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of new chemical entities.

Core Molecular Structure and Physicochemical Properties

3-Hydroxy-4-nitrobenzamide is a substituted aromatic amide. The core structure consists of a benzene ring functionalized with a hydroxyl group at position 3, a nitro group at position 4, and a carboxamide group at position 1. This specific arrangement of functional groups imparts distinct electronic and steric properties that are crucial for its chemical reactivity and biological activity.

The presence of the electron-withdrawing nitro group significantly influences the acidity of the phenolic hydroxyl group and the overall electron density of the aromatic ring. The amide functionality provides a site for hydrogen bonding, which is often critical for molecular recognition in biological systems.

Predicted Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | - |

| Molecular Weight | 182.14 g/mol | - |

| CAS Number | 182932-64-5 | [1] |

| Predicted Boiling Point | 331.2 ± 32.0 °C | [1] |

| Predicted Density | 1.538 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 6.20 ± 0.13 | [1] |

Synthesis of 3-Hydroxy-4-nitrobenzamide

The synthesis of 3-Hydroxy-4-nitrobenzamide can be efficiently achieved through a two-step process starting from the commercially available precursor, 3-hydroxybenzoic acid. The rationale behind this synthetic strategy is to first introduce the nitro group onto the aromatic ring and then convert the carboxylic acid to the desired amide.

Step 1: Nitration of 3-Hydroxybenzoic Acid to 3-Hydroxy-4-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution (nitration) of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore controlled by the powerful directing effect of the hydroxyl group, leading to the desired 4-nitro isomer as the major product.

-

In a well-ventilated fume hood, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution with constant stirring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry thoroughly.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 3-Hydroxy-4-nitrobenzoic acid.

Step 2: Amidation of 3-Hydroxy-4-nitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate. This is a reliable and high-yielding method for amide bond formation.

-

Formation of the Acyl Chloride: In a fume hood, suspend 3-Hydroxy-4-nitrobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride. The reaction will typically evolve gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), so proper ventilation is crucial. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

-

Amidation: Once the formation of 3-hydroxy-4-nitrobenzoyl chloride is complete, the crude acyl chloride solution is slowly added to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide with vigorous stirring. This is an exothermic reaction, and maintaining a low temperature is important to prevent side reactions.

-

The 3-Hydroxy-4-nitrobenzamide will precipitate out of the solution as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: Synthetic pathway for 3-Hydroxy-4-nitrobenzamide.

Structural Characterization and Analytical Methods

The unambiguous identification and purity assessment of 3-Hydroxy-4-nitrobenzamide require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display a characteristic splitting pattern determined by the substitution on the benzene ring. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet. The chemical shift of the phenolic proton can be variable and may be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

N-H stretching bands for the primary amide.

-

A strong C=O stretching band for the amide carbonyl group.

-

Asymmetric and symmetric stretching bands for the nitro group.

-

C-N stretching and N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed, and fragmentation patterns can provide further structural information. For instance, the mass spectrum of the related 3-hydroxy-4-nitrobenzaldehyde shows a molecular ion at m/z 167.[2]

Potential Applications in Drug Discovery

The 3-Hydroxy-4-nitrobenzamide scaffold is of significant interest in medicinal chemistry due to its structural resemblance to key pharmacophores in known bioactive molecules.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibitors have emerged as a promising class of anti-cancer agents. The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD⁺ cofactor. The specific substitution pattern of 3-Hydroxy-4-nitrobenzamide could offer a unique binding profile to the active site of PARP enzymes. Further derivatization of this scaffold could lead to the development of potent and selective PARP inhibitors.

Other Potential Therapeutic Areas

Derivatives of benzamides have shown a wide range of biological activities. For instance, substituted benzanilides have been investigated as potassium channel activators with vasodilating properties.[3] Additionally, the precursor, 3-Hydroxy-4-nitrobenzoic acid, has been reported to exhibit inhibitory effects on Ras proteins, suggesting potential applications in oncology.[4] The introduction of the amide functionality in 3-Hydroxy-4-nitrobenzamide could modulate this activity and provide a starting point for the development of novel anti-cancer agents.

Caption: Potential therapeutic applications of the 3-Hydroxy-4-nitrobenzamide scaffold.

Safety and Handling

As with all laboratory chemicals, 3-Hydroxy-4-nitrobenzamide and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood, especially when working with volatile reagents like thionyl chloride or when dealing with nitroaromatic compounds.

Conclusion

3-Hydroxy-4-nitrobenzamide represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the known biological relevance of the benzamide and nitroaromatic motifs, makes it an attractive scaffold for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising compound in drug discovery programs.

References

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]

-

PubMed. (2006). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Hydroxy-4-nitrobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-nitrobenzaldehyde(704-13-2) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 3-Hydroxy-4-nitrobenzamide as a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-Hydroxy-4-nitrobenzamide, a molecule situated at the intersection of proven pharmacophores. While direct extensive research on this specific compound is emerging, its structural components—a nitroaromatic ring, a benzamide scaffold, and a hydroxyl group—offer compelling hypotheses for its utility in oncology and beyond. This document will synthesize data from related compound classes to illuminate the most promising therapeutic avenues for 3-Hydroxy-4-nitrobenzamide, with a primary focus on its potential as a hypoxia-activated prodrug (HAP) for targeted cancer therapy. We will delve into the mechanistic underpinnings of this approach, outline robust experimental protocols for target validation, and discuss other potential biological activities meriting investigation.

Introduction: The Therapeutic Promise Inherent in the Structure of 3-Hydroxy-4-nitrobenzamide

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. 3-Hydroxy-4-nitrobenzamide presents a compelling case for investigation due to the convergence of three key structural motifs, each with a rich history in medicinal chemistry:

-

The Nitroaromatic Moiety: The presence of a nitro group on the benzene ring immediately suggests a potential role as a bioreductive drug. Nitroaromatic compounds are the bedrock of many hypoxia-activated prodrugs, designed to be selectively activated in the low-oxygen environments characteristic of solid tumors.[1][2][3]

-

The Benzamide Scaffold: Benzamide derivatives are a versatile class of compounds with a wide array of documented pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

-

The Hydroxybenzoic Acid Core: The phenolic hydroxyl group is a well-known contributor to antioxidant and anti-inflammatory activities, capable of scavenging reactive oxygen species and modulating inflammatory pathways.[6][7][8]

This guide will primarily focus on the most compelling and mechanistically distinct therapeutic hypothesis for 3-Hydroxy-4-nitrobenzamide: its role as a hypoxia-activated prodrug targeting nitroreductase enzymes that are overexpressed in hypoxic tumor microenvironments.

Primary Therapeutic Target: Nitroreductase-Mediated Activation in Hypoxic Tumors

The hypoxic cores of solid tumors represent a significant challenge in cancer therapy, contributing to resistance to both radiotherapy and conventional chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are a promising strategy to selectively target these resistant cell populations.[1][9] The nitroaromatic group in 3-Hydroxy-4-nitrobenzamide positions it as a prime candidate for this therapeutic approach.

The Mechanism of Bioreductive Activation

The central hypothesis is that 3-Hydroxy-4-nitrobenzamide is a relatively inert prodrug that undergoes enzymatic reduction of its nitro group under hypoxic conditions to form a cytotoxic agent. This bioactivation is primarily catalyzed by a family of enzymes known as nitroreductases (NTRs).[10][11]

The activation cascade can be summarized as follows:

-

Selective Uptake: The prodrug is systemically administered and distributes throughout the body, including to both normoxic and hypoxic tissues.

-

Enzymatic Reduction: In hypoxic environments, where oxygen levels are low, one- and two-electron reductases, particularly bacterial-like nitroreductases or certain human enzymes like cytochrome P450 reductase, transfer electrons to the nitro group.[10][12]

-

Generation of Cytotoxic Intermediates: This reduction process is a stepwise conversion of the nitro group to nitroso, hydroxylamine, and finally, amine derivatives.[13] The intermediate hydroxylamine species is often a highly reactive and cytotoxic agent capable of causing DNA damage and inducing cell death.[14]

-

Oxygen-Dependent Futile Cycling: In healthy, well-oxygenated tissues, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, preventing the formation of the toxic hydroxylamine and sparing normal tissues. This "futile cycling" is the basis for the hypoxia-selectivity of nitroaromatic prodrugs.[12]

Experimental Validation Workflow

Validating 3-Hydroxy-4-nitrobenzamide as a HAP requires a systematic and multi-faceted approach.

2.2.1. Step-by-Step Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if 3-Hydroxy-4-nitrobenzamide exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions.

Materials:

-

Cancer cell line known to express nitroreductases (e.g., HT-29, A549).

-

3-Hydroxy-4-nitrobenzamide.

-

Cell culture medium and supplements.

-

Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balanced with N2).

-

Standard cell culture incubator (21% O2, 5% CO2).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a standard incubator.

-

Compound Preparation: Prepare a serial dilution of 3-Hydroxy-4-nitrobenzamide in cell culture medium.

-

Treatment: Remove the overnight culture medium and add the serially diluted compound to the cells. Include vehicle-only controls.

-

Incubation:

-

Place one set of plates in a standard incubator (normoxia).

-

Place an identical set of plates in a hypoxia chamber (hypoxia).

-

-

Exposure: Incubate the plates for a predetermined period (e.g., 48-72 hours).

-

Viability Assessment: After the incubation period, remove the plates from their respective environments and assess cell viability according to the manufacturer's protocol for the chosen reagent.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls for both normoxic and hypoxic conditions.

-

Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for both conditions.

-

The hypoxia cytotoxicity ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity.

-

Causality Behind Experimental Choices: The use of both normoxic and hypoxic conditions is critical to establish selectivity. The choice of cell line should be informed by known expression levels of nitroreductase enzymes, which can be confirmed by western blotting or qPCR.

2.2.2. Step-by-Step Protocol: In Vitro Nitroreductase Activity Assay

Objective: To confirm that 3-Hydroxy-4-nitrobenzamide is a substrate for nitroreductase enzymes.

Materials:

-

Recombinant nitroreductase enzyme (e.g., from E. coli).

-

NAD(P)H.

-

3-Hydroxy-4-nitrobenzamide.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0).

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of 3-Hydroxy-4-nitrobenzamide, and NAD(P)H.

-

Initiation: Initiate the reaction by adding the recombinant nitroreductase enzyme.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at this wavelength.

-

Controls: Include control reactions lacking the enzyme and lacking the substrate to account for non-enzymatic NAD(P)H degradation and background absorbance.

-

Data Analysis: Calculate the rate of NAD(P)H oxidation from the linear portion of the kinetic trace. An increased rate of oxidation in the presence of 3-Hydroxy-4-nitrobenzamide compared to the no-substrate control indicates that it is a substrate for the enzyme.

Causality Behind Experimental Choices: This cell-free assay directly assesses the interaction between the compound and the target enzyme, providing mechanistic evidence for the observations in cell-based assays. Monitoring NAD(P)H consumption is a standard and reliable method for measuring the activity of oxidoreductases.

Quantitative Data Summary

| Parameter | 3-Hydroxy-4-nitrobenzamide | Positive Control (e.g., TH-302) |

| IC50 (Normoxia) | [Expected: High µM] | [Literature Value] |

| IC50 (Hypoxia) | [Expected: Low µM] | [Literature Value] |

| HCR | [Expected: >10] | [Literature Value] |

| Nitroreductase Activity | [Expected: Significant NAD(P)H consumption] | [Literature Value] |

Secondary and Tertiary Therapeutic Targets: Exploring Broader Bioactivities

While the role of 3-Hydroxy-4-nitrobenzamide as a HAP is the most compelling hypothesis, its constituent parts suggest other potential therapeutic applications that warrant investigation.

Benzamide-Related Targets: Enzyme Inhibition

Benzamide derivatives are known to inhibit a variety of enzymes.[4] Two potential target classes for 3-Hydroxy-4-nitrobenzamide include:

-

Tubulin Polymerization: Some benzamide compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[15]

-

Bacterial Cell Division Proteins: Certain benzamide derivatives inhibit the bacterial cell division protein FtsZ, suggesting potential as novel antimicrobial agents.[5]

Experimental Validation:

-

Tubulin Polymerization Assay: A cell-free assay using purified tubulin can be employed to measure the effect of 3-Hydroxy-4-nitrobenzamide on microtubule formation.

-

Bacterial Growth Inhibition Assays: Standard minimal inhibitory concentration (MIC) assays against a panel of pathogenic bacteria would be the initial step in evaluating antimicrobial activity.

Hydroxybenzoic Acid-Related Activities: Antioxidant and Anti-inflammatory Effects

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant and anti-inflammatory activity.[6][7][8]

-

Antioxidant Activity: 3-Hydroxy-4-nitrobenzamide could potentially scavenge free radicals, which could be beneficial in diseases associated with oxidative stress.

-

Anti-inflammatory Activity: The compound may inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or modulate inflammatory signaling pathways.

Experimental Validation:

-

DPPH Radical Scavenging Assay: A simple and rapid in vitro assay to assess antioxidant capacity.

-

COX Inhibition Assay: Commercially available kits can be used to determine the inhibitory activity of the compound against COX-1 and COX-2.

-

Cell-based Inflammation Assays: Measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., macrophages) in the presence of the compound.

Conclusion and Future Directions

3-Hydroxy-4-nitrobenzamide is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural features strongly suggest a primary application as a hypoxia-activated prodrug for the targeted treatment of solid tumors. The experimental workflows outlined in this guide provide a clear path for the validation of this hypothesis. Furthermore, the known biological activities of its core scaffolds suggest that investigations into its potential as an enzyme inhibitor or an antioxidant/anti-inflammatory agent are also warranted. A thorough structure-activity relationship (SAR) study, involving the synthesis and evaluation of related analogs, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising therapeutic candidate.[16]

References

-

Ackerley Lab. Bacterial Nitroreductase Enzymes. Retrieved from [Link]

-

Al-Malki, A. L., & El-Emam, A. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983. [Link]

-

Anonymous. (2025). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. [Link]

-

Bao, Y., & Chen, Z. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 10, 568. [Link]

-

Cairns, R. A., & Hill, R. P. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology, 11, 642203. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

-

El-Sayed, M. T., & El-Gazzar, M. G. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3468. [Link]

-

Harrop, H. A., & Stratford, I. J. (2009). Bioreductive Drugs: From Concept to Clinic. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 437-450. [Link]

-

Hu, L., & Zuo, Z. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-13. [Link]

-

Huang, Y., & Lin, Y. (2020). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Journal of Nanobiotechnology, 18(1), 1-21. [Link]

-

Hunter, F. W., & Wilson, W. R. (2014). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 20(11), 2848-2854. [Link]

-

Fiorino, F., Eiden, M., Giese, A., Severino, B., Esposito, A., Groschup, M. H., ... & Caliendo, G. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & medicinal chemistry, 20(16), 5001-5011. [Link]

-

Li, X., Wang, Y., & Li, J. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Journal of Materials Chemistry B. [Link]

-

Loza-Medrano, S. S., & Pérez-López, L. A. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 25(3), 1731. [Link]

-

Patterson, L. H., & Raleigh, S. M. (1998). Nitro reduction as an electronic switch for bioreductive drug activation. Journal of Pharmacy and Pharmacology, 50(6), 611-619. [Link]

-

Sun, H., & Wang, Y. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(1), 1-26. [Link]

-

Anonymous. (2025). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]

-

Kumar, S., & Singh, P. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Safarova, I. R. (2021). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemical Problems, (2), 134-143. [Link]

-

Hu, F., Zhang, L., Qiu, W., Wang, J., Liu, Y., Wang, W., & Liu, J. B. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Organic & Biomolecular Chemistry. [Link]

-

Anonymous. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes and/or their physiological redox partners (i.e., metalloproteins) and their involvement with antimicrobial activity and toxicity. ResearchGate. [Link]

-

de Abreu, S. A., Gelves, L. G. V., Barreiro, E. J., & Lima, L. M. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35, 1-25. [Link]

-

Anonymous. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Čėnas, N., & Anusevičius, Ž. (2022). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 23(3), 1000. [Link]

-

Anonymous. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Pérez-López, L. A., & Loza-Medrano, S. S. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 29(3), 675. [Link]

-

Cárdenas-García, M., & García-Lara, J. (2024). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 25(3), 1731. [Link]

-

Anonymous. (2025). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2025). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. ResearchGate. [Link]

-

Vanelle, P., & Primas, N. (2022). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

-

Wang, Y., Wang, L., & Li, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113321. [Link]

-

Sharma, P., & Kumar, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3351. [Link]

-

Tzanova, T., & Gerova, M. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(3), 675. [Link]

-

Anonymous. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

It's Chemistry Time. (2022, August 26). Structure Activity Relationship (SAR) -concept + Aim + Example + need #mscchemistrynotes #medicinal [Video]. YouTube. [Link]

Sources

- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioreductive drugs: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli | MDPI [mdpi.com]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ppor.az [ppor.az]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ackerleylab.com [ackerleylab.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]

- 14. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

3-Hydroxy-4-nitrobenzamide solubility data

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-4-nitrobenzamide

A Framework for Determination, Analysis, and Interpretation for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-nitrobenzamide is a compound of interest with potential applications in medicinal chemistry and materials science. A critical physicochemical property governing its utility is solubility, which dictates its behavior in various systems, including biological environments and reaction or crystallization media. This technical guide presents a comprehensive framework for determining, analyzing, and interpreting the solubility of 3-Hydroxy-4-nitrobenzamide. In the absence of extensive published data for this specific molecule, this document provides a robust, field-proven protocol based on the gold-standard isothermal saturation (shake-flask) method.[1] It further offers a theoretical underpinning of solubility principles, guidance on data modeling using the modified Apelblat equation, and a complete workflow from experimental design to data interpretation. Hypothetical, yet scientifically plausible, data is presented to illustrate the application of these principles and to serve as a practical guide for researchers generating in-house data.

Introduction: The Imperative of Solubility

The journey of a new chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility is a paramount parameter.[2] For drug development professionals, the aqueous solubility of a compound directly impacts its bioavailability, as a drug must be in solution to be absorbed.[3][4] More than 40% of new chemical entities are poorly soluble in water, presenting a major hurdle in formulation development.[2] Beyond the pharmaceutical realm, solubility data is indispensable for chemists and engineers in designing efficient crystallization and purification processes, optimizing reaction conditions, and developing novel formulations.[5]

3-Hydroxy-4-nitrobenzamide possesses a molecular architecture—comprising a benzene ring substituted with a hydroxyl, a nitro, and a carboxamide group—that suggests a complex solubility profile. The presence of hydrogen bond donors (hydroxyl, amide) and acceptors (nitro, amide carbonyl) indicates potential for interaction with polar solvents, while the aromatic ring provides a nonpolar character. Understanding the interplay of these features is key to harnessing the compound's potential.

This guide is structured to empower the researcher to:

-

Comprehend the theoretical basis of 3-Hydroxy-4-nitrobenzamide's solubility.

-

Execute a rigorous experimental protocol for determining its thermodynamic solubility.

-

Analyze and model the acquired data to derive meaningful thermodynamic insights.

-

Interpret the results in the context of solvent properties and molecular structure.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the Gibbs equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system, which is generally positive as the highly ordered crystal lattice of the solute is disrupted and dispersed into the solvent.

The principle of "like dissolves like" provides a qualitative predictor of solubility. The polar functional groups (-OH, -CONH₂, -NO₂) of 3-Hydroxy-4-nitrobenzamide suggest favorable interactions with polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) can interact via dipole-dipole forces. Conversely, nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar moieties of the molecule.

Temperature is a critical factor, with the solubility of most solid compounds in liquids increasing with temperature.[6] This indicates that the dissolution process is typically endothermic (ΔH_sol > 0).

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation or "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility due to its reliability and simplicity.[1] The protocol outlined below is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.

Materials and Equipment

-

3-Hydroxy-4-nitrobenzamide (solid, purity >99%)

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3-Hydroxy-4-nitrobenzamide to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[1]

-

Causality: An excess of solid is required to drive the system to equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature for a predetermined time. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration does not change significantly between points.[9]

-

Causality: Constant temperature and agitation are crucial. Temperature fluctuations alter the solubility equilibrium, while agitation ensures the entire solvent volume is in contact with the solid, accelerating the approach to equilibrium.[10]

-

-

Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Causality: This sedimentation step facilitates the sampling of a clear, saturated supernatant, reducing the risk of clogging the filter with undissolved solid.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[11] The first few drops should be discarded to saturate the filter material.

-

Causality: Filtration is a critical step to remove any suspended microparticles, ensuring that only the dissolved solute is analyzed. The filter must be chemically inert to the solvent and not adsorb the solute.

-

-

Dilution: Promptly and accurately dilute the filtered saturate with a known volume of the mobile phase to be used in the HPLC analysis. This prevents the solute from precipitating due to temperature changes and brings the concentration into the linear range of the analytical method.[9]

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12] A calibration curve must be prepared using standard solutions of 3-Hydroxy-4-nitrobenzamide of known concentrations.

-

Causality: HPLC provides a robust and sensitive method for quantifying the concentration of the analyte. A proper calibration curve is essential for accurate determination.[13]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal saturation method.

Caption: Relationship between solute functional groups and solvent interactions.

Thermodynamic Interpretation

The positive values for the apparent enthalpy of dissolution (ΔH_sol) in Table 2 confirm that the dissolution process is endothermic for all solvents, which is consistent with the observed increase in solubility with temperature. The positive entropy of dissolution (ΔS_sol) indicates that the process is entropy-driven, as the system moves to a more disordered state when the solid dissolves.

Conclusion

This technical guide provides a comprehensive and actionable framework for researchers and drug development professionals to determine and understand the solubility of 3-Hydroxy-4-nitrobenzamide. By adhering to the detailed experimental protocol for the isothermal saturation method, researchers can generate high-quality, reliable thermodynamic solubility data. The provided context on theoretical principles, data modeling, and interpretation of thermodynamic parameters equips scientists with the necessary tools to not only measure but also comprehend the solubility behavior of this compound. This knowledge is fundamental for informed decision-making in formulation development, process chemistry, and the broader advancement of new chemical entities.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Yellela, S. R. K. (2010). Drug solubility: importance and enhancement techniques. Journal of Bioequivalence & Bioavailability, 2(2), 28–36. [Link]

-

Glomme, A., & März, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 28-33. [Link]

-

Shaikh, S., Khan, M. S., Almalki, W. H., & Alshehri, S. (2021). The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. ResearchGate. [Link]

-

Li, Q., et al. (2020). Parameters of the Different Models Used To Correlate Solubility Data of.... ResearchGate. [Link]

-

Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

-

Al-Bori, A. A., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 395. [Link]

-

Wang, S., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1888–1897. [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Ma, L., & Li, W. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (10), 513. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 857-861. [Link]

-

Ionescu, C. I., et al. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal, 3(1), 1-8. [Link]

-

Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2390. [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Kumar, S., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. [Link]

-

Ionescu, C. I., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. jmpas.com [jmpas.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 8. 小分子分析与质控 [sigmaaldrich.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. blog.brewerscience.com [blog.brewerscience.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-4-nitrobenzamide spectroscopic data (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Hydroxy-4-nitrobenzamide (CAS: 618-26-8).[1][2] It synthesizes experimental data from its immediate precursors with derived theoretical shifts to establish a robust reference framework for researchers.[1][2]

Part 1: Executive Technical Summary

3-Hydroxy-4-nitrobenzamide is a critical disubstituted benzene derivative often utilized as a scaffold in the synthesis of antiviral agents and bioactive carboxamides.[1][2] Its structure features three distinct functional groups—a phenolic hydroxyl, a nitro group, and a primary amide—creating a unique push-pull electronic system that significantly influences its spectroscopic signature.[1][2]

| Chemical Property | Data |

| IUPAC Name | 3-Hydroxy-4-nitrobenzamide |

| CAS Number | 618-26-8 |

| Molecular Formula | |

| Molecular Weight | 182.13 g/mol |

| Precursor | 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7) |

Part 2: Synthesis & Experimental Preparation

To understand the impurities and spectral artifacts often found in commercial samples, one must understand the synthesis.[1][2] The most reliable route proceeds via the nitration of m-hydroxybenzoic acid followed by amidation.[1][2]

Protocol: Nitration and Amidation Workflow

-

Nitration (Regioselective):

-

Amidation:

Diagram 1: Synthesis Pathway

Caption: Regioselective synthesis route from m-hydroxybenzoic acid to the target amide.

Part 3: Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 1,2,4-substitution pattern on the benzene ring.[1][2] The nitro group at position 4 causes significant deshielding of adjacent protons, while the hydroxyl group provides shielding effects.[1][2]

Solvent: DMSO-

Table 1:

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -OH | 11.0 – 11.5 | Broad Singlet | - | Phenolic proton; strongly deshielded by H-bonding to adjacent |

| H-2 | 7.65 – 7.75 | Doublet (d) | Ortho to amide, meta to nitro.[1][2] Relatively shielded by OH.[1][2] | |

| H-6 | 7.45 – 7.55 | dd | Ortho to amide, para to OH.[2] | |

| H-5 | 7.90 – 8.00 | Doublet (d) | Ortho to nitro (strong deshielding).[1][2] Most downfield aromatic signal.[1][2] | |

| -NH | 7.40 & 8.10 | Two Broad s | - | Amide protons are non-equivalent due to restricted rotation (C-N bond character).[1][2] |

Note: Data derived from the experimentally verified spectrum of the acid precursor (CAS 619-14-7) with amide substituent corrections applied [-0.2 ppm for H-2/H-6 relative to acid].[1]

Table 2:

| Carbon | Shift ( | Environment |

| C=O | 165.0 – 167.0 | Amide carbonyl (Upfield from acid ~170 ppm).[1][2] |

| C-3 | 150.0 – 152.0 | Aromatic C-OH (Deshielded by Oxygen).[1][2] |

| C-4 | 138.0 – 140.0 | Aromatic C-NO |

| C-1 | 135.0 – 137.0 | Aromatic C-CONH |

| C-5 | 125.0 – 126.0 | CH ortho to Nitro. |

| C-6 | 118.0 – 120.0 | CH ortho to Amide. |

| C-2 | 115.0 – 117.0 | CH ortho to OH/Amide.[1][2] |

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the amide from the carboxylic acid precursor.[1][2] The absence of the broad carboxylic O-H stretch (2500–3000 cm

Table 3: Key IR Absorption Bands (KBr Pellet)

| Frequency (cm | Vibration Mode | Diagnostic Note |

| 3350 – 3450 | N-H Stretching | Primary amide doublet (asymmetric/symmetric).[1][2] |

| 3200 – 3300 | O-H Stretching | Broad phenolic band, often overlapping with N-H. |

| 1660 – 1690 | C=O Stretching | Amide I Band . Distinct from acid C=O (>1700).[1][2] |

| 1600 – 1640 | N-H Bending | Amide II Band . |

| 1530 – 1550 | N-O Asymmetric | Characteristic Nitro group stretch.[1][2] |

| 1340 – 1360 | N-O Symmetric | Characteristic Nitro group stretch.[1][2] |

Mass Spectrometry (MS)

The fragmentation pattern follows standard nitro-aromatic and amide decay pathways.[1][2]

-

Ionization Mode: EI (Electron Impact, 70 eV) or ESI (Electrospray, Negative/Positive).[2]

-

Molecular Ion (

): m/z 182.[1][2]

Fragmentation Logic:

-

Primary Loss: Loss of

(16 Da) to form the acylium ion (m/z 166).[1][2] -

Secondary Loss: Loss of

(46 Da) or -

Rearrangement: "Ortho effects" between the Nitro and Hydroxyl groups can lead to water loss or cyclization fragments.[1][2]

Diagram 2: MS Fragmentation Tree

Caption: Predicted electron impact (EI) fragmentation pathways for 3-Hydroxy-4-nitrobenzamide.

References

-

National Institute of Standards and Technology (NIST). 3-Hydroxy-4-nitrobenzoic acid IR Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][2]

-

PubChem. Compound Summary for CID 69265 (3-Hydroxy-4-nitrobenzoic acid). National Library of Medicine.[1][2] [Link]

-

Royal Society of Chemistry. Benzamide NMR Data & Substituent Effects.[1][2] (General reference for amide shifts). [Link]

Sources

- 1. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-4-nitrobenzoic acid [webbook.nist.gov]

- 4. biosynth.com [biosynth.com]

- 5. 3-Hydroxy-4-nitrobenzaldehyde(704-13-2) 1H NMR [m.chemicalbook.com]

3-Hydroxy-4-nitrobenzamide: A Strategic Fragment for Probing Polar/Hydrophobic Interfaces

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals Focus: Fragment-Based Drug Discovery (FBDD), Synthetic Protocols, and Pharmacophore Profiling

Executive Summary: The "Goldilocks" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Hydroxy-4-nitrobenzamide (CAS: 182932-64-5) represents a high-value chemical probe. It occupies a unique physicochemical space by combining a rigid benzene core with three distinct pharmacophoric vectors: a hydrogen-bond donor/acceptor motif (amide), a pH-sensitive donor (phenol), and a strong electron-withdrawing acceptor (nitro group).

This guide dissects the utility of 3-hydroxy-4-nitrobenzamide not merely as a screening hit, but as a "privileged structure" for probing cryptic pockets in kinases and viral proteases (e.g., SARS-CoV-2 Mpro). We analyze its synthesis, the critical "ortho-effect" governing its binding thermodynamics, and its elaboration into lead-like compounds.

Structural Chemistry & Pharmacophore Analysis[1]

The Ortho-Nitro Effect

The defining feature of this fragment is the ortho-relationship between the 3-hydroxyl group and the 4-nitro group. Unlike simple benzamides, this substitution pattern creates a pseudo-ring system via an intramolecular hydrogen bond (IMHB).

-

Conformational Locking: The phenolic hydrogen donates to one of the nitro group oxygens. This planarizes the molecule, reducing the entropic penalty upon binding to a protein target.

-

pKa Modulation: The strong electron-withdrawing nature of the para-nitro group (relative to the phenol? No, ortho here) significantly increases the acidity of the phenol.

-

Phenol pKa: ~10.0

-

3-Hydroxy-4-nitrobenzamide pKa: ~6.0–7.0 (estimated).

-

Implication: At physiological pH (7.4), a significant fraction exists as the phenolate anion, enhancing electrostatic interactions with cationic residues (e.g., Lysine, Arginine) in binding pockets.

-

Physicochemical Profile

| Property | Value | Drug Design Significance |

| Molecular Weight | 182.13 Da | Ideal fragment (<300 Da), allowing room for growth. |

| cLogP | ~0.8–1.2 | High ligand efficiency (LE); balances solubility and permeability. |

| H-Bond Donors | 2 (Amide-NH, Phenol-OH) | Critical for backbone interactions (e.g., Hinge region). |

| H-Bond Acceptors | 4 (Amide-CO, Nitro-O2, Phenol-O) | Rich vector space for water-mediated bridges. |

| Topological PSA | ~100 Ų | Slightly high for a fragment, suggesting surface binding. |

Medicinal Chemistry Applications

Case Study: SARS-CoV-2 Mpro (Main Protease)

Recent crystallographic screens (e.g., Diamond Light Source XChem) have highlighted the utility of benzamide/nitrophenol fragments in targeting the SARS-CoV-2 Mpro active site.

-

Mechanism: The amide moiety often mimics the peptide backbone of the natural substrate, forming H-bonds with Glu166 or His164 .

-

The Nitro Role: While often considered a structural alert, in Mpro, the nitro group can displace conserved water molecules or engage in π-hole interactions with the imidazole side chain of His41 (catalytic dyad).

Kinase Hinge Binding

The 3-hydroxy-4-nitrobenzamide scaffold mimics the adenosine ring of ATP.

-

Amide: Interactions with the hinge backbone (e.g., Met, Leu).

-

3-OH/4-NO2: Probes the solvent-exposed front pocket or the "gatekeeper" region, depending on orientation.

Visualization of Interaction Logic

The following diagram illustrates the hypothetical binding mode within a protease active site, highlighting the critical intramolecular lock.

Caption: Interaction map showing the intramolecular hydrogen bond (IMHB) that pre-organizes the fragment, and its vectors for engaging protein residues.

Synthetic Protocol

Synthesis of 3-hydroxy-4-nitrobenzamide requires careful regiocontrol during the nitration step. The following protocol ensures high purity, derived from the nitration of m-hydroxybenzoic acid followed by amidation.

Reaction Pathway[2]

Caption: Synthetic route emphasizing the critical purification step to remove the 2-nitro isomer.

Detailed Methodology

Step 1: Nitration (Synthesis of Precursor) [1]

-

Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in conc. H₂SO₄ (30 mL) at 0°C.

-

Addition: Add fuming HNO₃ (3.5 mL) dropwise over 30 mins, maintaining temperature <5°C. Caution: Exothermic.

-

Quench: Pour mixture onto crushed ice (200 g). A yellow precipitate forms.

-

Workup: Filter the solid.[2] This is a mixture of 2-nitro (minor) and 4-nitro (major) isomers.

-

Purification: Recrystallize from ethanol/water (1:1). The 4-nitro isomer is less soluble and crystallizes first.

Step 2: Amidation (Conversion to Fragment)

-

Activation: Suspend pure 3-hydroxy-4-nitrobenzoic acid (2.0 g, 10.9 mmol) in dry DCM (20 mL). Add Thionyl Chloride (SOCl₂, 2.4 mL) and a catalytic drop of DMF. Reflux for 2 hours until clear (formation of acid chloride).

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum.

-

Coupling: Re-dissolve residue in dry THF (10 mL). Add dropwise to a stirred solution of aqueous ammonia (28%, 10 mL) at 0°C.

-

Isolation: Stir for 1 hour. The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry.

-

Final Yield: ~80% from acid.

-

Characterization: MS (ESI+): m/z 183 [M+H]⁺.

-

Safety & Toxicity Considerations (ADMET)

While excellent for in vitro screening, the nitro group presents liabilities for in vivo development.

-

Genotoxicity: Nitroaromatics can be reduced by nitroreductases (bacterial or hepatic) to hydroxylamines and anilines, which are potential DNA alkylators (Ames positive).

-

Metabolic Stability: The amide is generally stable, but the phenol is prone to Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance.

-

Strategy: Use 3-hydroxy-4-nitrobenzamide as a crystallographic probe . Once the binding mode is solved, replace the nitro group with a bioisostere:

-

Nitrile (-CN): Retains electron withdrawal, safer profile.

-

Trifluoromethyl (-CF3): Hydrophobic, electron-withdrawing.

-

Indazole ring: Cyclization of the amide/nitro positions.

-

Fragment Screening Protocol (SPR)

To validate binding of this fragment to a target protein (e.g., a Kinase or Protease), use Surface Plasmon Resonance (SPR).

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip to a level of ~3000 RU.

-

Buffer: PBS-P+ (pH 7.4), 5% DMSO (critical for fragment solubility).

-

Injection: Prepare a concentration series of 3-hydroxy-4-nitrobenzamide (e.g., 10 µM to 1 mM).

-

Flow Rate: High flow (30 µL/min) to minimize mass transport effects.

-

Analysis: Fragments have fast on/off rates. Look for "square wave" sensorgrams. Calculate

from steady-state affinity fitting.-

Expected Affinity: High µM to low mM range (typical for fragments).

-

References

-

Synthesis of Nitro-benzaldehydes/acids

-

Fragment Screening (SARS-CoV-2 Mpro)

-

Physicochemical Properties

- Title: 3-Hydroxy-4-nitrobenzamide Compound Summary (CID 182932-64-5).

- Source: PubChem / ChemicalBook.

-

URL:[Link] (Note: Linked to related 4-nitrobenzamide for property extrapolation, specific CAS verified in text).

-

Nitro Group in Drug Design

Sources

- 1. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Hydroxy-4-nitrobenzamide | 182932-64-5 [chemicalbook.com]

- 5. Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Screening of 3-Hydroxy-4-nitrobenzamide

This guide provides a comprehensive framework for the initial evaluation of 3-Hydroxy-4-nitrobenzamide, a compound of interest due to its structural alerts suggesting potential biological activity. As drug discovery pipelines demand early and robust decision-making, this document outlines a strategic, multi-phase screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and preliminary pharmacokinetic properties. The methodologies described herein are grounded in established principles of preclinical drug development, emphasizing data integrity and rational progression.

Introduction to 3-Hydroxy-4-nitrobenzamide: A Candidate for Screening

The selection of 3-Hydroxy-4-nitrobenzamide for preliminary screening is predicated on a chemoinformatic assessment of its structure. The presence of a nitro group (-NO2) and a hydroxyl group (-OH) on an aromatic scaffold are well-documented pharmacophores found in a variety of biologically active molecules.[1] Nitroaromatic compounds, for instance, are known for their broad-spectrum antimicrobial activities.[1] Furthermore, the benzamide moiety is a common feature in numerous approved drugs, contributing to target binding and favorable pharmacokinetic profiles. The analogous compound, 3-Hydroxy-4-nitrobenzoic acid, has been noted for its potential as a therapeutic agent, including in cancer research for its inhibitory effects on Ras proteins.[2] This structural heritage provides a strong rationale for investigating the therapeutic potential of 3-Hydroxy-4-nitrobenzamide.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting their results. The following table summarizes the key known and predicted properties of 3-Hydroxy-4-nitrobenzamide.

| Property | Value | Source |

| CAS Number | 182932-64-5 | ChemicalBook[3] |

| Molecular Formula | C₇H₆N₂O₄ | Inferred |

| Molecular Weight | 182.14 g/mol | Inferred |

| Boiling Point (Predicted) | 331.2±32.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.538±0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 6.20±0.13 | ChemicalBook[3] |

Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this screening guide, a plausible synthetic route can be inferred from standard organic chemistry principles and literature on related compounds. A common approach involves the amidation of a carboxylic acid precursor.

Caption: A plausible two-step synthesis of 3-Hydroxy-4-nitrobenzamide.

Strategic Approach to Preliminary Screening

A tiered or phased approach is essential for the cost-effective and scientifically rigorous screening of new chemical entities.[4] This strategy ensures that fundamental questions about a compound's activity and safety are answered before committing to more resource-intensive investigations. Our proposed workflow prioritizes a broad assessment of cytotoxicity, followed by targeted bioassays and an early look at "drug-like" properties.

Caption: Phased screening cascade for 3-Hydroxy-4-nitrobenzamide.

Phase 1: In Vitro Cytotoxicity Profiling

Causality: Before assessing for specific therapeutic effects, it is crucial to determine the general cytotoxicity of the compound. This establishes a concentration range for subsequent assays and provides an early indication of the compound's therapeutic index. A compound that is highly toxic to mammalian cells at concentrations required for its desired biological effect is unlikely to be a viable drug candidate.

We will employ the XTT assay, a reliable colorimetric method for assessing cell viability.[5] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[5]

Detailed Protocol: XTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity testing as described by ISO 10993-5.[6]

-

Cell Culture:

-

Seed a human cell line (e.g., HEK293 for kidney or HepG2 for liver) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Application:

-

Prepare a 10 mM stock solution of 3-Hydroxy-4-nitrobenzamide in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

-

XTT Reagent Addition and Measurement:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

-

Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

-

Phase 2: Primary Bioassays - Antimicrobial Activity Screening

Causality: The nitroaromatic motif is a strong indicator of potential antimicrobial activity.[1] Therefore, a primary screen for antibacterial effects is a logical next step. We will use two complementary, standardized methods: the Kirby-Bauer disk diffusion test for a qualitative assessment of activity and the broth microdilution assay for a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.[7][8]

-

Inoculum Preparation:

-

Select representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.

-

-

Disk Application:

-

Impregnate sterile 6-mm filter paper disks with a known amount (e.g., 30 µg) of 3-Hydroxy-4-nitrobenzamide.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar.

-

Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

-

Detailed Protocol: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of the compound that prevents visible bacterial growth.[9]

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of 3-Hydroxy-4-nitrobenzamide in Mueller-Hinton broth, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum as in the Kirby-Bauer method.

-

Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Data Presentation: Antimicrobial Activity

| Bacterial Strain | Kirby-Bauer Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus (Gram-positive) | [Record Data] | [Record Data] |

| E. coli (Gram-negative) | [Record Data] | [Record Data] |

| P. aeruginosa (Gram-negative) | [Record Data] | [Record Data] |

Phase 3: Preliminary "Drug-Like" Properties Assessment (In Vitro ADME)

Causality: Promising biological activity is futile if a compound cannot reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities that could terminate a drug development program.[10][11] We will focus on two key early-stage ADME assays: metabolic stability and membrane permeability.

Caption: Key early ADME parameters influencing bioavailability.

Detailed Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[12]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction:

-

Add 3-Hydroxy-4-nitrobenzamide to the reaction mixture to a final concentration of 1 µM.

-

-

Time-Point Sampling:

-

Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quench the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-